Buspirone-d8 Hydrochloride belongs to Non-benzodiazepine anxiolytic . It is a kind of 5-hydroxytryptamine (5-HT1) receptor agonist . It is labeled Buspirone, intended for use as an internal standard for the quantification of Buspirone by GC- or LC-mass spectrometry .
Buspirone is a psychotropic drug which belongs to the class of compounds known as azaspirodecanediones . It is used primarily as an anxiolytic . It specifically used for generalized anxiety disorder . As an anxiolytic drug buspirone is as potent as benzodiazepines, but it does not cause the adverse side effects, for example sedation, anti-convulsion or muscle relaxation .
Buspirone-d8 has a molecular formula of C21H31N5O2 . It is chemically known as 8-{4-[4-(2-pyrimidinyl)-1-piperazinyl] butyl}-8-azaspiro [4,5]decane-7,9-dione .
The reactions between the drug buspirone in its base form and iodine amphoteric reagent (n-donor and/or sigma-acceptor) and with tetracyanoethylene as a pi-acceptor reagent (TCNE) have been studied spectrophotometrically at different reactant concentrations, time intervals, temperatures, and with different solvents and wavelengths .
Buspirone-d8 has a molecular weight of 430.0 g/mol . Its exact mass and monoisotopic mass are 429.2746669 g/mol . It has a topological polar surface area of 69.6 Ų . It has a complexity of 529 .
The synthesis of buspirone-d8 typically involves the incorporation of deuterium into the buspirone molecule. The most common method includes:
The precise conditions can vary based on the laboratory protocols but generally aim for a high degree of incorporation of deuterium without significant side reactions.
The molecular structure of buspirone-d8 maintains the core structure of buspirone but with deuterium atoms replacing some hydrogen atoms. This substitution can affect various properties such as:
The structural formula remains , where represents deuterium atoms incorporated into the molecule.
Buspirone-d8 participates in similar chemical reactions as its non-deuterated counterpart but may exhibit different kinetics due to the presence of deuterium. Key reactions include:
Buspirone acts primarily as a partial agonist at serotonin 5-HT1A receptors and exhibits moderate affinity for dopamine D2 receptors. The mechanism involves:
The use of buspirone-d8 in studies allows researchers to trace its pharmacokinetics and pharmacodynamics more accurately due to its isotopic labeling.
Buspirone-d8 shares many physical properties with buspirone but with notable differences due to deuteration:
These properties make it suitable for various analytical applications where precision is critical .
Buspirone-d8 has several scientific applications, including:
Deuterium incorporation in azapirone derivatives employs strategic chemical synthesis approaches to maintain pharmacological activity while enabling precise analytical detection. For Buspirone-d8, deuterium atoms are incorporated at eight specific positions within the butyl chain linking the azaspirodecanedione and pyrimidinylpiperazine moieties, creating a molecular structure represented by the formula C₂₁H₂₃D₈N₅O₂ [4] [10]. Two primary synthetic methodologies dominate production:
The selection of labeling technique significantly impacts isotopic purity and cost-effectiveness. The deuterated precursor method offers superior control over deuteration position and higher isotopic purity (>99% atom D), making it ideal for producing reference standards. In contrast, catalytic exchange may be more cost-effective for large-scale production but often requires rigorous purification to remove partially deuterated species and achieve the necessary isotopic enrichment for research applications [3] [9].
Table 1: Comparison of Isotopic Labeling Techniques for Buspirone-d8
Technique | Key Intermediate/Reagent | Deuteration Sites | Isotopic Purity | Primary Advantage | Primary Limitation |
---|---|---|---|---|---|
Deuterated Precursor | 8-(4-Bromobutyl)-spiro-dione-d8 | Butyl chain (C3-C8, C4-C8) | >99% atom D | Precise positional control | Multi-step synthesis |
Catalytic H/D Exchange | D₂ gas / D₂O solvents + Catalyst | Aliphatic positions | ~95-98% atom D | Potential cost-effectiveness at scale | Requires extensive purification |
Optimizing the synthesis of Buspirone-d8 focuses on maximizing deuterium incorporation efficiency while minimizing isotopic dilution and maintaining structural fidelity. The inherent stability of the carbon-deuterium (C-D) bond, with a bond dissociation energy of approximately 341.4 kJ/mol compared to 338.4 kJ/mol for the carbon-hydrogen (C-H) bond, underpins the kinetic isotope effect (KIE) that can alter reaction rates and metabolic stability [5]. Key optimization strategies include:
The optimized Buspirone-d8 exhibits physicochemical properties nearly identical to non-deuterated buspirone. Studies on similarly deuterated drugs like poyendarone (deuterated dronedarone) demonstrate preserved clogP values, aqueous solubility, and permeability, confirming that strategic deuteration on aliphatic chains minimally impacts these key parameters [5]. This optimization ensures Buspirone-d8 functions reliably as an internal standard or metabolic probe without introducing physicochemical variability.
Table 2: Key Parameters for Optimizing Buspirone-d8 Synthesis
Parameter | Optimal Condition/Strategy | Impact on Deuterium Incorporation | Reference |
---|---|---|---|
Coupling Solvent | Anhydrous DMF-d7 or CH₃CN | Minimizes H/D exchange with solvent protons | [9] |
Coupling Temp. | < 60°C | Prevents thermal degradation and deuterium loss | [9] |
Catalyst (H/D Ex.) | PtO₂ | Efficient deuteration of aliphatic chains | [5] |
D₂ Pressure | 5-10 atm | Drives deuteration equilibrium towards incorporation | [5] |
Purification | Prep. HPLC (Volatile Buffers) / Lyophilization | Minimizes exposure to protic solvents during isolation | [6] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2